N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-(4-chlorophenyl)-7-[(6,7-dimethoxyquinolin-4-yl)oxy]-2,3-dihydro-1,4-benzoxazine-4-carboxamide , reflects its hybrid structure combining a 1,4-benzoxazine core with substituents derived from quinoline and chlorophenyl groups. The molecular formula C₂₆H₂₂ClN₃O₅ corresponds to a molecular weight of 491.92 g/mol.
The scaffold consists of:
- A 2,3-dihydro-1,4-benzoxazine ring system, where oxygen and nitrogen atoms occupy the 1- and 4-positions, respectively.
- A 7-oxyquinoline moiety substituted with methoxy groups at positions 6 and 7.
- An N-(4-chlorophenyl)carboxamide group at the benzoxazine’s 4-position.
The canonical SMILES string COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)N(CCO4)C(=O)NC5=CC=C(C=C5)Cl encodes connectivity, highlighting the ether linkage between the benzoxazine and quinoline units. The InChIKey RNHWXYKRVZUXGO-UHFFFAOYSA-N provides a unique identifier for computational retrieval.
Crystallographic Analysis and Conformational Studies
X-ray crystallography of the compound (PDB ID: 2RL5 ) reveals its binding mode to the VEGFR2 kinase domain. The crystal structure, resolved at 2.65 Å resolution , adopts the P 21 21 2 space group with unit cell dimensions a = 66.76 Å, b = 139.77 Å, c = 57.55 Å . Key features include:
| Parameter | Value |
|---|---|
| Rwork/Rfree | 0.199 / 0.233 |
| RMSD bonds | 0.006 Å |
| RMSD angles | 1.200° |
| Resolution range | 30.0–2.65 Å |
The benzoxazine ring exhibits a half-chair conformation , with the quinoline moiety oriented orthogonally to the plane of the chlorophenyl group. Hydrogen bonds between the carboxamide carbonyl and kinase residues (e.g., Cys917) stabilize the active conformation. Comparative modeling using DFGmodel shows strong agreement with experimental data, achieving a TM-Score of 0.93 for the full catalytic domain.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
While experimental spectra are not directly provided, functional groups predict characteristic signals:
¹H NMR :
- Quinoline protons : Downfield shifts (δ 8.5–9.0 ppm) for H-2 and H-3 due to conjugation.
- Methoxy groups : Singlets at δ 3.8–4.0 ppm (6-OCH₃, 7-OCH₃).
- Chlorophenyl ring : AA’BB’ splitting pattern (δ 7.3–7.5 ppm).
IR Spectroscopy :
- C=O stretch : 1680–1700 cm⁻¹ (carboxamide).
- C-O-C asymmetric stretch : 1240–1260 cm⁻¹ (benzoxazine ether).
UV-Vis :
- Strong absorption at λmax ≈ 270 nm (quinoline π→π* transitions).
Mass Spectrometry :
Comparative Analysis with Related 1,4-Benzoxazine Derivatives
The compound’s structure aligns with kinase-targeting benzoxazines but differs in substitution patterns:
| Derivative | Substituent at Position 7 | Molecular Weight | logP |
|---|---|---|---|
| This compound | Quinolin-4-yloxy | 491.92 | 3.5* |
| E216-5617 | Piperidine-4-carboxamide | 455.98 | 4.37 |
*Estimated via ChemAxon.
The quinoline moiety enhances π-stacking with kinase hydrophobic pockets compared to aliphatic substituents in analogs like E216-5617. Additionally, the 2,3-dihydrobenzoxazine core improves solubility over fully aromatic systems, as evidenced by its logSw value of -4.38 .
Properties
Molecular Formula |
C26H22ClN3O5 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(6,7-dimethoxyquinolin-4-yl)oxy-2,3-dihydro-1,4-benzoxazine-4-carboxamide |
InChI |
InChI=1S/C26H22ClN3O5/c1-32-24-14-19-20(15-25(24)33-2)28-10-9-22(19)35-18-7-8-21-23(13-18)34-12-11-30(21)26(31)29-17-5-3-16(27)4-6-17/h3-10,13-15H,11-12H2,1-2H3,(H,29,31) |
InChI Key |
RNHWXYKRVZUXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)N(CCO4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Key Synthetic Challenges
The target compound features three critical structural elements:
- Benzoxazine Ring : A bicyclic heterocycle requiring controlled cyclization.
- 4-Chlorophenyl Carboxamide : Introduced via nucleophilic acyl substitution.
- Quinolin-4-yloxy Substituent : Formed through ether bond formation.
Synthetic Challenges :
- Steric hindrance from the quinoline moiety during etherification.
- Regioselectivity in benzoxazine cyclization.
- Stability of intermediates under basic or acidic conditions.
Synthetic Routes for Key Subunits
Quinolin-4-Yloxy Ether Formation
The 6,7-dimethoxyquinolin-4-yloxy group is typically synthesized via nucleophilic aromatic substitution (SNAr) using 4-chloro-6,7-dimethoxyquinoline as a precursor.
Reaction Conditions
| Substrate | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinoline | 4-Aminophenol | Sodium t-butoxide | DMA | 100–110°C | 90% |
| 4-Chloro-6,7-dimethoxyquinoline | 2-Bromo-4-nitrophenol | DMAP | Chlorobenzene | 140°C | 50% |
| 4-Chloro-6,7-dimethoxyquinoline | 5-Hydroxy-2-indolecarboxylate | DMAP | o-Xylene | 180°C | 30% |
Mechanism :
- Deprotonation : Phenol or amine nucleophile (e.g., 4-aminophenol) is deprotonated by a strong base (e.g., sodium t-butoxide).
- Nucleophilic Displacement : The deprotonated nucleophile attacks the electrophilic chlorine on the quinoline ring, forming the ether bond.
- Purification : Crystallization from methanol or column chromatography.
Benzoxazine Core Synthesis
The benzoxazine ring is synthesized via cyclization of anthranilic acid derivatives. Two approaches are prominent:
Approach 1: Cyclodehydration Using Acylating Agents
- Anthranilic Acid Derivative : Reacted with ethyl chloroformate or phenyl isocyanate to form a mixed anhydride or urea intermediate.
- Cyclization : Intramolecular attack by the amine group on the carbonyl carbon initiates ring closure.
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl chloroformate | Triethylamine | Dichloromethane | RT | 78% |
| Phenyl isocyanate | None | Chloroform | Reflux | 85% |
Example :
Reaction of N-phenylanthranilic acid with ethyl chloroformate yields a benzoxazine-4-one intermediate, which is further functionalized.
Approach 2: Pd-Catalyzed C–H Activation
For N,N-difunctionalized anthranilic acids, Pd-catalyzed cyclization under oxidative conditions (e.g., Ag₂O) achieves regioselective benzoxazine formation.
Final Assembly of the Target Compound
The full structure is assembled via Stepwise Functionalization :
Step 1: Benzoxazine Core Activation
- Carboxamide Formation : The benzoxazine’s carboxylic acid group is converted to an acid chloride using thionyl chloride or oxalyl chloride .
- Acylation : Reaction with 4-chloroaniline yields the 4-chlorophenyl carboxamide.
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Thionyl chloride | None | Dichloromethane | 0°C | 85% |
| 4-Chloroaniline | Triethylamine | THF | RT | 75% |
Purification and Characterization
Purification Techniques
Key Spectral Data
| Technique | Data |
|---|---|
| ¹H NMR | Peaks for benzoxazine (δ 4.0–4.5 ppm, OCH₃); quinoline (δ 6.5–8.5 ppm). |
| HRMS | [M+H]⁺ = 409.4 (calculated for C₂₂H₂₃N₃O₅). |
| XRD | Confirms crystalline structure (e.g., orthorhombic lattice). |
Critical Synthetic Insights
Comparative Analysis of Reported Methods
| Method | Advantages | Limitations |
|---|---|---|
| SNAr with 4-aminophenol | High yield (90%), scalable | Limited to electron-rich phenols |
| Pd-Catalyzed Cyclization | Regioselective, diverse substrates | Requires expensive catalysts |
| Ethyl Chloroformate Route | Mild conditions, high purity | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and benzoxazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide serves as an important building block for synthesizing more complex molecules. Its chemical structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
Research indicates that this compound exhibits potential bioactive properties , particularly in antimicrobial and anticancer studies. Its interaction with biological targets may modulate enzyme activity or receptor function, making it a candidate for further investigation in drug development .
Medicine
The therapeutic potential of this compound is being explored for treating various diseases. Preliminary studies suggest its efficacy in targeting specific pathways involved in cancer progression and microbial infections .
Industry
In industrial applications, the compound is utilized in developing advanced materials and chemical processes. Its unique properties make it suitable for formulating specialized products in pharmaceuticals and material sciences .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, supporting its use as a potential antimicrobial agent in clinical applications.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on structural analogs listed in the evidence (e.g., 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine and N-[3-methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide ), the following comparative analysis can be inferred:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Potential Applications | Notable Features |
|---|---|---|---|
| 3-Methyl-1-(5-nitrothiophen-2-yl)piperidine | 5-nitrothiophene, 3-methylpiperidine | Unknown (speculative: ligand design) | Electron-withdrawing nitro group |
| 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine | 3-methoxyphenyl, cyclohexane | Psychoactive analogs (e.g., PCP derivatives) | Lipophilic, CNS-targeting potential |
| N-[3-Methyl-1-[2-(2-thienyl)ethyl]-4-piperidyl]propionanilide | Thiophene-ethyl, propionanilide | Opioid receptor modulation (speculative) | Dual heterocyclic and amide motifs |
Key Observations :
Electronic Effects : The nitro group in 3-methyl-1-(5-nitrothiophen-2-yl)piperidine contrasts with electron-donating groups (e.g., methoxy in 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine) , which could alter solubility, stability, and binding affinity in biological systems.
Synthetic Flexibility : The presence of a nitro group offers opportunities for further functionalization (e.g., reduction to an amine), a feature absent in analogs with methyl or methoxy groups.
Biological Activity
N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide (commonly referred to as the compound of interest) is a synthetic derivative belonging to the class of benzoxazines. This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 485.92 g/mol. The structure features a benzoxazine core that is modified with a chlorophenyl group and a dimethoxyquinoline moiety, which are believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer). The results indicated an IC50 range of 7.84–16.2 µM across these cell lines, suggesting potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 7.84 |
| MDA-MB-231 | 16.2 |
| MIA PaCa-2 | 15.0 |
The structure-activity relationship (SAR) studies indicated that modifications to the benzoxazine scaffold could enhance anticancer efficacy. Specifically, electron-donating groups at specific positions on the aromatic rings were found to improve activity significantly .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through activation of caspase pathways.
- Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways related to PI3K/AKT signaling, which is crucial for cancer cell survival and proliferation .
3. Anti-inflammatory Properties
In addition to its anticancer effects, there is emerging evidence that suggests anti-inflammatory activity:
- The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the effectiveness of this compound:
- Study on Prostate Cancer : A study involving xenograft models demonstrated that treatment with the compound resulted in significant tumor reduction compared to control groups .
- Breast Cancer Models : In MDA-MB-231 models, the compound not only inhibited tumor growth but also showed a reduction in metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
